Structural Differentiation: Ether Bridge vs. Direct C–C Linkage
The target compound features a phenoxy ether linkage that is absent in the closest structural analog, 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)ethanone (CAS 144011-03-0), which connects the two aromatic rings via a methylene bridge. This difference results in an additional hydrogen bond acceptor atom (5 vs. 4), an extra rotatable bond (7 vs. 6), and a molecular weight increase of 16 Da (302.32 vs. 286.32 g/mol) [1].
| Evidence Dimension | Structural and physicochemical parameters |
|---|---|
| Target Compound Data | Molecular weight: 302.32 g/mol; H-bond acceptors: 5; Rotatable bonds: 7; Formula: C₁₇H₁₈O₅ |
| Comparator Or Baseline | 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenyl)ethanone (CAS 144011-03-0): Molecular weight: 286.32 g/mol; H-bond acceptors: 4; Rotatable bonds: 6; Formula: C₁₇H₁₈O₄ |
| Quantified Difference | ΔMW = +16 Da; ΔHBA = +1; ΔRotatable bonds = +1; ΔFormula = +O |
| Conditions | Computed by PubChem 2.2; SMILES: COC1=C(C=C(C=C1)C(=O)COC2=CC=CC=C2OC)OC vs. COC1=C(C=C(C=C1)C(=O)CC2=CC=CC=C2OC)OC |
Why This Matters
The extra ether oxygen alters the compound's conformational landscape and interaction capabilities, making it non-interchangeable with the des-oxy analog in synthetic or biological applications.
- [1] PubChem CID 7111770: Ethanone, 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-. View Source
